Methallyl isothiocyanate
Overview
Description
Methallyl isothiocyanate is a compound that has been studied in various contexts due to its interesting reactivity and potential applications. It is a molecule that contains an isothiocyanate group (-N=C=S) attached to a methallyl group, which is an alkene with the structure CH2=C(CH3)CH2-.
Synthesis Analysis
The synthesis of methallyl isothiocyanate and related compounds has been explored in several studies. For instance, methallyl nickel complexes were synthesized from the reaction of deprotonated ligands and methallylnickel chloride dimer, demonstrating the potential for creating complex structures involving methallyl groups . Additionally, isothiocyanates have been synthesized from primary amines and carbon disulfide using 4-dimethylaminopyridine as a catalyst, which could potentially be applied to the synthesis of methallyl isothiocyanate . Another study discussed the regioselectivity of methallyl isothiocyanate reactions with monosubstituted hydrazines, leading to the formation of various substituted thioureas .
Molecular Structure Analysis
The molecular structure of methallyl isothiocyanate-related compounds has been determined in some cases. For example, the crystal structure of a molybdenum complex with an isothiocyanate ligand was elucidated, showing an octahedral arrangement of ligands around the metal center . This provides insight into how methallyl isothiocyanate might coordinate to metal centers in similar complexes.
Chemical Reactions Analysis
Methallyl isothiocyanate undergoes various chemical reactions due to its functional groups. The reactivity of methallyl nickel complexes toward ethylene was investigated, which could shed light on the behavior of methallyl isothiocyanate in similar environments . The reaction of methallyl isothiocyanate with substituted aryl hydrazines was also studied, showing the formation of thiosemicarbazides under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of isothiocyanates are crucial for their applications in synthesis and industry. A review of the chemical structure and physico-chemical properties of synthetic and naturally occurring isothiocyanates provides a comprehensive overview of these compounds . Furthermore, an update on the synthesis of isothiocyanates highlights their anticancer, antimicrobial, antibiotic, and anti-inflammatory properties, which could be relevant for methallyl isothiocyanate as well .
Scientific Research Applications
Anti-Inflammatory Effects
Methallyl isothiocyanate (MAITC) exhibits significant anti-inflammatory effects, particularly in mast cell-mediated inflammatory reactions. In a study, MAITC was shown to suppress intracellular calcium levels, inhibit the production and mRNA expression of interleukins such as IL-1β and IL-6, and reduce the activities of caspase-1 and receptor-interacting protein-2. These findings suggest its potential role in controlling inflammatory responses (Han et al., 2012).
Antimicrobial Activity
Isothiocyanates, including those derived from methallyl isothiocyanate, have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA). A study evaluated the antibacterial activity of various isothiocyanates, demonstrating a strong relationship between their chemical structure and effectiveness, with some exhibiting bactericidal properties (Dias et al., 2014).
Enantioselective Synthesis
Methallyl chloride, related to methallyl isothiocyanate, has been used in the enantioselective Grignard Nozaki-Hiyama methallylation from the alcohol or aldehyde oxidation level. This process is significant in organic synthesis, particularly for producing enantiomerically pure compounds (Hassan et al., 2011).
Isothiocyanates in Disease Prevention
Isothiocyanates from cruciferous vegetables, like methallyl isothiocyanate, have been extensively studied for their disease preventive and therapeutic effects. Clinical trials with these compounds have explored their potential against various diseases, including cancer and autism, suggesting their inclusion in disease mitigation efforts (Palliyaguru et al., 2018).
Direct Hydrofluorination
Methallyl isothiocyanate-related compounds have been used in the direct hydrofluorination of methallyl-containing substrates. This metal-free process, using simple and accessible reagents, is important in organic chemistry for the conversion of methallyl alkenes to their corresponding tertiary fluorides (Bertrand & Paquin, 2019).
Soil Fumigation
Methyl isothiocyanate (MITC),which is related to methallyl isothiocyanate, has been used in soil fumigation for agricultural purposes. Studies on the distribution and dissipation of MITC in soil following application through drip irrigation systems have provided insights into effective fumigation techniques and the environmental behavior of such compounds (Nelson et al., 2013).
Synthesis of Functionalized Compounds
Methallyl isothiocyanate derivatives have been used in synthesizing functionalized allylic selenocyanates, which are important in organic synthesis. These compounds have potential applications in producing heterocyclic compounds and in pharmaceutical chemistry (Lachkar et al., 2013).
Cancer Prevention and Therapy
Dietary intake of isothiocyanates, like methallyl isothiocyanate, has been linked to cancer prevention and therapy. These compounds modulate tumor microenvironments, inhibit stem cell self-renewal, and have potential as adjunctive treatments in cancer therapy, despite their hormetic effects (Na et al., 2023).
Microbial Production of Isothiocyanates
There has been significant interest in the microbial production of isothiocyanates, like methallyl isothiocyanate, for their nutraceutical and pharmaceutical applications. By engineering microbial cells, it's possible to biosynthesize these compounds, which are important in reducing the risk of several types of cancers and cardiovascular diseases (Liu et al., 2016).
Development of Chemoprotective Agents
Isothiocyanates have been recognized for their chemoprotective properties against various types of cancer. They act by inducing cytoprotective proteins, inhibiting proinflammatory responses, and affecting the function of transcription factors, thus offering comprehensive and long-lasting protection (Dinkova-Kostova, 2013).
Safety And Hazards
properties
IUPAC Name |
3-isothiocyanato-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-5(2)3-6-4-7/h1,3H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCQVEDGNZVACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304939 | |
Record name | Methallyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methallyl isothiocyanate | |
CAS RN |
41834-90-6 | |
Record name | 41834-90-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methallyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methallyl isothiocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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